![molecular formula C25H34N2O4S B564963 Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate CAS No. 1263162-43-1](/img/structure/B564963.png)
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate
Descripción general
Descripción
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate, also known as DTBME, is a chemical compound that belongs to the ergoline family. It is a synthetic derivative of ergoline and has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate exerts its pharmacological effects by binding to specific receptors in the brain and other tissues. In particular, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate acts as a partial agonist of dopamine receptors, which can enhance dopamine signaling and improve cognitive function. Additionally, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can activate other signaling pathways, such as the MAPK/ERK pathway, which can lead to anti-tumor effects.
Biochemical and Physiological Effects:
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to have various biochemical and physiological effects, depending on the target tissue and receptor. In the brain, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can improve cognitive function, enhance dopamine signaling, and reduce symptoms of Parkinson's disease. In cancer cells, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can inhibit cell growth and induce apoptosis, which can lead to tumor regression. In the immune system, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can modulate the activity of immune cells, such as T cells and macrophages, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for dopamine receptors. However, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate for each experimental system.
Direcciones Futuras
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the structure-activity relationship of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate and its derivatives to optimize its pharmacological properties.
2. Developing new formulations of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate to improve its solubility and bioavailability.
3. Studying the potential of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and schizophrenia.
4. Investigating the immunomodulatory effects of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in more detail and exploring its potential for the treatment of autoimmune diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in humans.
In conclusion, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate is a promising compound with potential therapeutic applications in various fields. Its unique pharmacological properties make it a valuable tool for scientific research and drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Métodos De Síntesis
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can be synthesized through a multi-step process involving the reaction of ergoline with tert-butyl bromoacetate, followed by the addition of thiourea and sodium hydroxide. The resulting product is purified through column chromatography to obtain Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in high purity.
Aplicaciones Científicas De Investigación
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to act as a dopamine receptor agonist, which can improve cognitive function and reduce symptoms of Parkinson's disease. In oncology, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been studied for its anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. In immunology, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to modulate the immune response, which can be beneficial in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOIXYJEIMWFY-XFQXTVEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747159 | |
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
CAS RN |
1263162-43-1 | |
Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.